molecular formula C15H14O3 B3229273 Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate CAS No. 128460-75-3

Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

Cat. No.: B3229273
CAS No.: 128460-75-3
M. Wt: 242.27 g/mol
InChI Key: POJIUVINPMTBGN-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Derivatives in Organic Synthesis and Advanced Materials Science

Biphenyl derivatives are fundamental building blocks in the synthesis of a vast range of organic molecules. researchgate.net Their rigid yet conformationally flexible nature makes them ideal scaffolds for constructing complex molecular architectures. nbinno.com In organic synthesis, they serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and specialty chemicals. researchgate.net The development of cross-coupling reactions, such as the Suzuki-Miyaura coupling, has revolutionized the synthesis of unsymmetrical biaryls, providing chemists with powerful tools to create novel biphenyl derivatives with tailored properties. researchgate.netresearchgate.netsemanticscholar.org

In the realm of advanced materials science, biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The unique electronic and photophysical properties of these compounds, which can be fine-tuned by altering the substituents on the biphenyl core, make them highly suitable for these applications. royalsocietypublishing.orgroyalsocietypublishing.org Methoxy-substituted biphenyls, in particular, have been investigated for their potential as p-type semiconductors. royalsocietypublishing.orgroyalsocietypublishing.org

Rationale for the Academic Investigation of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the academic interest in this compound can be inferred from the known applications of its structural analogues. The presence of both a methoxy (B1213986) and a methyl carboxylate group suggests its potential utility as a versatile intermediate in several areas of chemical research.

The related compound, 3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid, is utilized as a reagent in the preparation of pyridinylhydrazide derivatives which have demonstrated antifungal properties. This indicates a potential avenue for this compound in medicinal chemistry research, possibly as a precursor to novel therapeutic agents. researchgate.net Furthermore, the biphenyl scaffold itself is a "privileged structure" in drug discovery, known to interact with a variety of biological targets. nbinno.comsemanticscholar.org

The substitution pattern of this compound also makes it an interesting candidate for studies in materials science. The methoxy group is an electron-donating group that can influence the electronic properties of the biphenyl system, a key factor in the design of materials for electronic and optoelectronic devices. royalsocietypublishing.orgacs.org

Overview of Research Paradigms Applied to Substituted Biphenyl Scaffolds

The investigation of substituted biphenyl scaffolds like this compound employs a range of modern research methodologies to elucidate their synthesis, structure, and function.

Synthesis: The primary method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.netsemanticscholar.org This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of biphenyl carboxylic acids and their esters, this has proven to be a highly efficient method. researchgate.netresearchgate.net Other synthetic strategies include the Ullmann reaction and the Negishi coupling. rsc.org

Structural Characterization: A variety of analytical techniques are used to confirm the structure and purity of biphenyl derivatives. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity of atoms within the molecule. researchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Single Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the solid state. researchgate.net

Computational Studies: Theoretical methods, such as Density Functional Theory (DFT), are often employed to predict and understand the electronic properties, conformation, and reactivity of biphenyl derivatives. ekb.eg These computational studies complement experimental findings and provide valuable insights into the structure-property relationships of these molecules. ekb.egresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-4-6-12(10-14)11-5-3-7-13(9-11)15(16)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJIUVINPMTBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate

Retrosynthetic Analysis of the 3'-Methoxy[1,1'-biphenyl]-3-carboxylate Framework

A retrosynthetic analysis of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate provides a logical roadmap for its synthesis by disconnecting the target molecule into readily available starting materials. The most logical disconnection is at the C-C bond between the two aromatic rings. This bond can be formed via several established cross-coupling reactions.

This disconnection suggests two primary synthetic routes based on which fragment acts as the nucleophile and which as the electrophile:

Route A: The bond is disconnected to yield methyl 3-halobenzoate (an electrophile) and a 3-methoxyphenyl (B12655295) organometallic reagent (a nucleophile), such as 3-methoxyphenylboronic acid or a 3-methoxyphenyl organozinc reagent.

Route B: The disconnection provides a methyl 3-benzoate derivative with a metallic or metalloid group (a nucleophile) and a 3-methoxyhalobenzene (an electrophile).

Both routes are viable and the choice often depends on the commercial availability and stability of the precursors, as well as the desired reaction conditions.

Catalytic Cross-Coupling Approaches to the Biphenyl (B1667301) Core

Transition metal-catalyzed cross-coupling reactions are the most prevalent and efficient methods for constructing the biphenyl core of this compound. These reactions offer high yields, good functional group tolerance, and predictable regioselectivity.

Palladium-Catalyzed Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. nih.govacs.orggre.ac.uk For the synthesis of this compound, this would typically involve the reaction of methyl 3-bromobenzoate with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.

A typical reaction setup is outlined in the table below:

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)Yield (%)
Methyl 3-bromobenzoate3-Methoxyphenylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/Water80-10085-95
Methyl 3-iodobenzoate (B1234465)3-Methoxyphenylboronic acidPd(OAc)₂SPhosCs₂CO₃Dioxane100>90

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency and yield. mdpi.com For instance, the use of bulky electron-rich phosphine (B1218219) ligands can improve the catalytic activity for challenging substrates.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann, Heck)

While the Suzuki-Miyaura coupling is often the method of choice, other transition metal-catalyzed reactions can also be employed for the synthesis of the biphenyl core.

The Ullmann reaction is a classic method for forming biaryl linkages using a copper catalyst, typically from aryl halides. organic-chemistry.orgwikipedia.org The traditional Ullmann condensation requires harsh reaction conditions, but modern modifications have made it more versatile. mdpi.com For the synthesis of this compound, an Ullmann-type coupling could involve the reaction of methyl 3-iodobenzoate with an excess of a copper derivative of anisole (B1667542). Nickel-catalyzed Ullmann-type reactions have also been developed and can be effective for the synthesis of tetra-ortho-substituted biaryls. researchgate.net

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov To synthesize the target molecule via a Heck reaction, one could envision a pathway where methyl 3-bromobenzoate is coupled with 3-methoxystyrene. However, this would necessitate a subsequent reduction of the resulting styrenyl double bond to achieve the final biphenyl structure, making it a less direct route compared to Suzuki-Miyaura or Ullmann couplings.

Non-Catalytic Formation Routes

While less common for the synthesis of unsymmetrical biaryls, some non-catalytic methods for C-C bond formation exist. One such approach is the base-promoted direct coupling of arenes with aryl halides. nih.govacs.org This method avoids the use of transition metal catalysts, which can be advantageous in terms of cost and reducing metal contamination in the final product. For the synthesis of this compound, this could potentially involve the reaction of methyl 3-halobenzoate with a large excess of anisole in the presence of a strong base like potassium tert-butoxide. However, controlling the regioselectivity and achieving high yields with such methods can be challenging. Another unconventional, non-catalytic method involves the gas-phase reaction of phenylethynyl radicals with substituted dienes, which can lead to the formation of substituted biphenyls. rsc.orgrsc.org

Optimization of Reaction Conditions and Yield for this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the catalyst, ligand, base, solvent, and temperature. chemistryviews.orgresearchgate.net

For a Suzuki-Miyaura coupling, a screening of different palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)), phosphine ligands (e.g., triphenylphosphine, SPhos, XPhos), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvent systems (e.g., toluene/water, dioxane, DMF) is often performed to identify the optimal combination. The table below illustrates a hypothetical optimization study.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (2)-K₂CO₃ (2)Toluene/Water9085
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/Water9082
3Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/Water9092
4Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Dioxane10095
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane10094

This data suggests that a palladium acetate (B1210297) catalyst with a bulky phosphine ligand like SPhos and a stronger base like cesium carbonate in an ethereal solvent like dioxane at a slightly elevated temperature provides the highest yield.

Stereoselective Synthesis of Chiral Analogues

The biphenyl framework can exhibit axial chirality, a type of stereoisomerism known as atropisomerism, when rotation around the single bond connecting the two aryl rings is restricted. nih.gov This is typically achieved by introducing bulky substituents at the ortho positions of the biphenyl core. While this compound itself is not chiral, the principles of stereoselective synthesis can be applied to create its chiral analogues.

The enantioselective synthesis of atropisomeric biaryls can be achieved through several strategies, including:

Asymmetric Cross-Coupling Reactions: The use of a chiral ligand in a transition metal-catalyzed cross-coupling reaction can induce enantioselectivity in the formation of the biphenyl axis. Chiral phosphine ligands are commonly employed in palladium-catalyzed reactions to achieve this. researchgate.netqub.ac.uk

Kinetic Resolution: A racemic mixture of a chiral biphenyl can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. researchgate.net

Central-to-Axial Chirality Conversion: This strategy involves the conversion of a pre-existing stereocenter in one of the coupling partners into axial chirality in the final biphenyl product. nih.gov

For example, a chiral analogue of the target molecule could be synthesized by introducing ortho-substituents and employing a palladium catalyst with a chiral ligand, such as (R)- or (S)-BINAP, in a Suzuki-Miyaura coupling reaction. This would lead to the formation of one enantiomer of the atropisomeric biphenyl in excess.

Sustainable and Green Chemistry Aspects in Synthesis

Advancements in Green Solvents

A primary focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. jddhs.com Organic solvents can account for a substantial portion of the waste generated during a chemical synthesis. nih.gov The Suzuki-Miyaura cross-coupling reaction, a principal method for creating the biphenyl bond, has been successfully adapted to various green solvent systems.

Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and abundance. Research has demonstrated the feasibility of conducting Suzuki-Miyaura reactions in aqueous media, often with the aid of water-soluble catalysts or surfactants. nanochemres.orgresearchgate.net Bio-based solvents, derived from renewable resources, also present a promising alternative. inovatus.es Studies have explored the efficacy of solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF), tert-amyl alcohol, cyclopentyl methyl ether (CPME), and various acetates, which are considered more environmentally friendly than traditional solvents like toluene. nih.govacs.orgacs.org These solvents not only reduce environmental impact but can also lead to high yields in cross-coupling reactions. nih.gov

SolventClassificationRationale for Use in Green SynthesisTypical Yields in Biphenyl Synthesis
Water / Ethanol-WaterGreenNon-toxic, non-flammable, abundant, reduces reliance on organic solvents. nanochemres.orgresearchgate.netGood to Excellent nanochemres.org
2-Methyltetrahydrofuran (2-Me-THF)Bio-basedDerived from renewable biomass, considered a greener alternative to THF and toluene. nih.govExcellent nih.govacs.org
tert-Amyl AlcoholGreenConsidered an excellent green solvent for cross-coupling reactions. nih.govExcellent nih.gov
Isopropyl Acetate (i-PrOAc)RecommendedIdentified as an environmentally friendly solvent for Suzuki-Miyaura coupling. acs.orgComparable to traditional solvents nih.gov
TolueneTraditional / HazardousEffective but poses environmental and health concerns. nih.govExcellent nih.gov

Recyclable and High-Efficiency Catalytic Systems

The catalyst, typically palladium-based, is a critical component of the Suzuki-Miyaura reaction. mdpi.com Green chemistry principles drive the development of catalysts that are not only highly active, allowing for lower catalyst loadings, but are also easily separable and reusable. inovatus.es

Heterogeneous Catalysis: To overcome the challenges of separating homogeneous catalysts from reaction products, researchers have developed heterogeneous catalysts. These involve immobilizing the palladium catalyst on a solid support. mdpi.com Examples include:

Polymer-Encapsulated Catalysts: Systems like Pd EnCat™ encapsulate palladium, allowing for easy recovery through simple filtration and reuse over multiple reaction cycles. mdpi.com

Carbon-Based Supports: Palladium supported on multi-walled carbon nanotubes (MWCNTs) or water-soluble fullerenes has shown high catalytic activity in green solvents like ethanol (B145695) and water under mild conditions. nanochemres.orgresearchgate.net

Magnetic Nanoparticles: Immobilizing palladium on magnetic iron oxide nanoparticles allows for facile catalyst recovery using an external magnet.

Catalyst Reusability: The ability to recycle catalysts is crucial for both economic and environmental sustainability, especially when using precious metals like palladium. mdpi.com Studies have demonstrated the remarkable durability of certain catalytic systems. For instance, a water-soluble fullerene-supported PdCl2 nanocatalyst was recycled five times without a significant decrease in yield for the synthesis of biphenyl carboxylic acids. researchgate.net Similarly, Pd EnCat™ 30 has been shown to be reusable for a minimum of 30 reaction cycles, highlighting its potential for cost reduction and greener chemical production. mdpi.com

Catalyst SystemSupport MaterialKey AdvantagesReported Reusability
Pd EnCat™ 30Polyurea matrixEasy recovery by filtration, high performance. mdpi.comMinimum of 30 cycles mdpi.com
Pd/DNA@MWCNTsDNA-functionalized carbon nanotubesHigh activity in aqueous ethanol, biodegradable support component. nanochemres.orgReusable several times without considerable loss of activity nanochemres.org
C60-TEGs/PdCl2Water-soluble fullereneHigh yields at room temperature in pure water. researchgate.netRecycled five times with no clear decrease in yield researchgate.net
Nickel-based catalystsN/ALower cost compared to palladium, high reactivity. nih.govN/A (Focus is on Pd alternative)

Atom Economy and Waste Minimization

Strategies that contribute to better atom economy and waste reduction in the synthesis of biphenyls include:

Solvent-free reactions: Performing reactions under solvent-free conditions, for example by grinding reagents together, can drastically reduce waste. chemijournal.com

One-pot synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates reduces solvent use for reactions and purifications, minimizes waste, and saves energy and time. uni-bielefeld.de

Recyclable Catalysts: As discussed, using recyclable catalysts minimizes metal waste and the need for energy-intensive purification steps to remove metal contaminants from the final product. mdpi.com

By integrating greener solvents, reusable high-efficiency catalysts, and process optimization, the synthesis of this compound can be aligned with modern standards of sustainable chemical manufacturing.

Chemical Reactivity and Transformations of Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate

Functional Group Interconversions of the Carboxylate Ester

The methyl carboxylate group is a key site for synthetic modifications, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

The ester functionality of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. google.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the carboxylic acid. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is achieved by heating the ester in the presence of excess water and a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.compsu.edu

Conversely, the parent carboxylic acid, 3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, can be converted back to the methyl ester through Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of an acid catalyst. asianpubs.orgnih.govnih.govnih.gov The use of a large excess of the alcohol helps to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

ReactionReagents and ConditionsProduct
Ester Hydrolysis (Saponification)1. NaOH or KOH, H₂O, Heat 2. H₃O⁺3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Ester Hydrolysis (Acid-Catalyzed)H₂O, H₂SO₄ (cat.), Heat3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Fischer EsterificationCH₃OH (excess), H₂SO₄ (cat.), HeatThis compound

The carboxylate ester group can be reduced to a primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. youtube.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The reaction is generally carried out in an anhydrous ether solvent, followed by an aqueous or acidic workup to yield (3'-methoxy[1,1'-biphenyl]-3-yl)methanol. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.org

The biphenyl (B1667301) core itself is relatively resistant to oxidation under standard conditions. However, if there were an alkyl substituent on one of the phenyl rings, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). chemspider.comtsijournals.commasterorganicchemistry.com For the title compound, such a reaction is not applicable as there are no benzylic protons to be oxidized. The aromatic rings can undergo oxidative cleavage under harsh conditions, but this is generally not a synthetically useful transformation. nih.gov

Modifications of the Methoxy (B1213986) Substituent

The methoxy group is another site for chemical modification, primarily through demethylation to the corresponding phenol (B47542).

The cleavage of the methyl-oxygen bond in the methoxy group to form a hydroxyl group is a common transformation. This demethylation is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers and can be used at or below room temperature. mdma.chorgsyn.orgnih.gov The reaction likely proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov It is generally recommended to use one equivalent of BBr₃ per ether group. mdma.ch Other reagents that can effect demethylation include strong acids like hydrobromic acid (HBr) or hydriodic acid (HI), often at elevated temperatures. researchgate.net

ReactionReagentProduct
DemethylationBBr₃Methyl 3'-hydroxy[1,1'-biphenyl]-3-carboxylate
DemethylationHBrMethyl 3'-hydroxy[1,1'-biphenyl]-3-carboxylate

While the methoxy group is generally stable to many oxidizing agents, under certain conditions it can be susceptible to oxidative cleavage. organic-chemistry.orgresearchgate.net This is not a common synthetic transformation for simple aryl methyl ethers but can occur under specific enzymatic or electrochemical conditions. mdpi.com In the context of this compound, selective oxidation of the methoxy group without affecting the rest of the molecule would be challenging and would likely require specialized reagents or catalysts.

Electrophilic Aromatic Substitution on the Biphenyl System

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. miracosta.eduresearchgate.netsigmaaldrich.comlibretexts.orgmasterorganicchemistry.com The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. wikipedia.org Conversely, the methyl carboxylate group (-COOCH₃) is a deactivating group and a meta-director because it withdraws electron density from the ring. rsc.orgscribd.com

In this compound, the two rings will exhibit different reactivity.

Ring A (with the -COOCH₃ group): This ring is deactivated. Electrophilic attack will be directed to the positions meta to the ester group (positions 2, 4, and 6). Position 5 is also meta, but substitution here is less likely due to steric hindrance from the other ring.

Ring B (with the -OCH₃ group): This ring is activated. Electrophilic attack will be directed to the positions ortho and para to the methoxy group (positions 2', 4', and 6').

Given the opposing electronic effects, electrophilic substitution is expected to occur preferentially on the more activated ring, Ring B. Therefore, incoming electrophiles will predominantly substitute at the 2', 4', and 6' positions. For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the major isomers having the nitro group on the methoxy-bearing ring. ma.edumasterorganicchemistry.comaiinmr.com Similarly, Friedel-Crafts acylation would also favor substitution on the activated ring. researchgate.netsigmaaldrich.com

ReactionReagentsPredicted Major Products
NitrationHNO₃, H₂SO₄Methyl 3'-methoxy-2'-nitro[1,1'-biphenyl]-3-carboxylate and Methyl 3'-methoxy-4'-nitro[1,1'-biphenyl]-3-carboxylate and Methyl 3'-methoxy-6'-nitro[1,1'-biphenyl]-3-carboxylate
Friedel-Crafts AcylationRCOCl, AlCl₃Methyl 2'-acyl-3'-methoxy[1,1'-biphenyl]-3-carboxylate and Methyl 4'-acyl-3'-methoxy[1,1'-biphenyl]-3-carboxylate and Methyl 6'-acyl-3'-methoxy[1,1'-biphenyl]-3-carboxylate

Nucleophilic Aromatic Substitution on the Biphenyl System

Nucleophilic aromatic substitution (SNA) is a fundamental reaction class for modifying aromatic rings. In contrast to electrophilic substitution, SNA involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. For an SNA reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups, and a good leaving group must be present.

The biphenyl system of this compound, in its native form, is not highly activated for traditional SNA reactions. The methoxy group is an electron-donating group by resonance, and the methyl carboxylate is only moderately electron-withdrawing. Without a suitable leaving group like a halide, direct nucleophilic attack on the carbon atoms of the biphenyl rings is challenging under standard conditions.

However, nucleophilic aromatic substitution can be induced under specific conditions or by modifying the substrate. For instance, if a halogen were introduced onto one of the phenyl rings, the potential for SNA would be significantly enhanced. The position of such a substituent would be critical. Electron-withdrawing groups positioned ortho or para to the leaving group are particularly effective at stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgdalalinstitute.comyoutube.com

In the context of related biphenyls, research has shown that functional groups can be introduced via nucleophilic substitution on halogenated precursors. While direct SNA on this compound is not a commonly reported transformation, its halogenated derivatives would likely undergo such reactions.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

FactorDescriptionImpact on Reactivity
Ring Activation Presence of electron-withdrawing groups (e.g., -NO₂, -CN, -COR)Increases reactivity by stabilizing the Meisenheimer complex.
Leaving Group A substituent that can depart with a pair of electrons (e.g., halides)A good leaving group is essential for the reaction to proceed.
Nucleophile An electron-rich species that attacks the aromatic ring.Strong nucleophiles are generally required.
Solvent The medium in which the reaction is carried out.Can influence reaction rates and equilibria.

Derivatization Strategies for Functionalization and Advanced Chemical Probes

The structural backbone of this compound offers several sites for derivatization, enabling the synthesis of a wide array of functionalized molecules and advanced chemical probes. nih.gov Derivatization can target the ester functionality, the aromatic rings, or the methoxy group.

The methyl ester group is a versatile handle for functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. This allows for the attachment of various molecular tags, linkers, or biologically active moieties.

The aromatic rings can be functionalized through electrophilic aromatic substitution reactions. The directing effects of the existing substituents would guide the position of new functional groups. The methoxy-bearing ring is activated towards electrophilic attack at the ortho and para positions relative to the methoxy group. The other ring, bearing the methyl carboxylate group, is deactivated, with substitution likely to occur at the meta position. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

The methoxy group itself can be cleaved to yield a hydroxyl group. This transformation, typically achieved with strong acids like HBr or BBr₃, opens up another avenue for functionalization, as the resulting phenol can undergo a range of reactions, including etherification and esterification.

These derivatization strategies are instrumental in the development of advanced chemical probes. By incorporating fluorophores, biotin (B1667282) tags, or other reporter groups, derivatives of this compound could be designed to study biological processes, visualize cellular components, or identify protein targets. nih.gov

Table 2: Potential Derivatization Reactions

Reaction SiteReagents and ConditionsResulting Functional Group
Methyl Ester 1. NaOH, H₂O/MeOH, heat 2. H₃O⁺Carboxylic Acid
SOCl₂, heatAcid Chloride
RNH₂, heatAmide
Aromatic Rings HNO₃, H₂SO₄Nitro (-NO₂)
Br₂, FeBr₃Bromo (-Br)
RCOCl, AlCl₃Acyl (-COR)
Methoxy Group HBr or BBr₃, heatHydroxyl (-OH)

Mechanistic Studies of Key Reactions Involving this compound

While specific mechanistic studies on reactions involving this compound are scarce in the available literature, the mechanisms of the key transformations it would likely undergo are well-established in organic chemistry.

Suzuki-Miyaura Cross-Coupling: The synthesis of the biphenyl scaffold itself is often achieved through a Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. The catalytic cycle proceeds through three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the biphenyl and regenerate the Pd(0) catalyst.

Ester Hydrolysis: The hydrolysis of the methyl ester to a carboxylic acid under basic conditions proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to yield the carboxylate, which is subsequently protonated to give the carboxylic acid.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on the biphenyl rings involves the attack of an electrophile on the π-system of one of the rings to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring. The regioselectivity of this reaction is determined by the directing effects of the existing substituents.

A deeper understanding of the specific electronic and steric effects of the methoxy and methyl carboxylate groups on the biphenyl system would require dedicated computational and experimental studies. Such studies would provide valuable insights into the reaction kinetics, thermodynamics, and selectivity of various transformations involving this molecule.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate for Mechanistic and Conformational Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the molecular structure of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the chemical environment of each nucleus, providing detailed information on the compound's electronic structure and preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methoxy (B1213986) protons, and the methyl ester protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the methoxy and carboxylate substituents. The methoxy group (-OCH₃) typically exerts a shielding effect, causing upfield shifts for ortho and para protons, while the methyl carboxylate group (-COOCH₃) is electron-withdrawing, leading to downfield shifts for adjacent protons.

The ¹³C NMR spectrum provides complementary information, with characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons of the methoxy and ester groups. The precise chemical shifts help confirm the substitution pattern and provide insight into the electron density distribution across the biphenyl (B1667301) system.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of ¹H and ¹³C signals and for elucidating the detailed connectivity and spatial arrangement of the molecule. harvard.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.eduscribd.com It is instrumental in identifying adjacent protons within each aromatic ring, allowing for a sequential assignment of the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduscribd.com It provides a definitive link between the ¹H and ¹³C assignments. For this compound, HSQC would connect each aromatic proton to its corresponding carbon and the methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). sdsu.eduscribd.com This technique is particularly powerful for identifying quaternary carbons (which are not visible in HSQC) and for connecting the different fragments of the molecule. For instance, correlations would be expected from the methoxy protons to the ipso-carbon (C-3') and from the aromatic protons to the carbonyl carbon of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their through-bond connectivity. princeton.edu This is crucial for determining the preferred conformation and stereochemistry. In the context of the biphenyl structure, NOESY can provide information about the through-space proximity of protons on the two different phenyl rings, which is directly related to the dihedral angle between them.

Interactive Table: Expected 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
Aromatic Ring A ProtonsAdjacent Aromatic ProtonsDirectly Bonded Aromatic CarbonsQuaternary Carbons, Carbonyl CarbonProtons on Ring B, Methyl Ester Protons
Aromatic Ring B ProtonsAdjacent Aromatic ProtonsDirectly Bonded Aromatic CarbonsQuaternary Carbons, Methoxy CarbonProtons on Ring A, Methoxy Protons
Methoxy (-OCH₃) ProtonsNoneMethoxy CarbonIpso-Aromatic Carbon (C-3')Nearby Aromatic Protons on Ring B
Methyl Ester (-COOCH₃) ProtonsNoneMethyl Ester CarbonCarbonyl CarbonNearby Aromatic Protons on Ring A

Variable Temperature NMR Studies for Rotational Barriers

The biphenyl scaffold is characterized by restricted rotation around the central carbon-carbon single bond (the C1-C1' bond), a phenomenon known as atropisomerism. The energy barrier to this rotation is dependent on the steric hindrance imposed by the substituents at the ortho positions. researchgate.netresearchgate.net Although this compound lacks ortho substituents, which typically lead to high rotational barriers, variable temperature (VT) NMR studies can still provide valuable information on the conformational dynamics. nih.govsemanticscholar.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. researchgate.net If the rate of rotation around the biphenyl axis becomes slow on the NMR timescale at lower temperatures, distinct signals for non-equivalent protons or carbons in different conformers may be observed. The temperature at which these signals coalesce can be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the rotational barrier. nih.govmissouri.edu For this specific compound, the barrier is expected to be relatively low, but VT-NMR can still define the energy landscape of its conformational exchange.

Single-Crystal X-ray Diffraction for Solid-State Structure and Torsional Angles

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.commdpi.com This technique provides accurate bond lengths, bond angles, and, most importantly for biphenyl systems, the torsional (dihedral) angle between the two aromatic rings.

For this compound, the key structural parameter revealed by X-ray diffraction would be the angle between the planes of the two phenyl rings. In the solid state, an unsubstituted biphenyl molecule is planar, but substitution can induce a twist to minimize steric strain. Even without ortho substituents, crystal packing forces can lead to a non-planar conformation. The analysis would also confirm the relative orientation of the methoxy and methyl carboxylate groups with respect to their attached rings.

Analysis of Molecular Packing and Intermolecular Interactions

Beyond the structure of a single molecule, X-ray diffraction elucidates how molecules arrange themselves in the crystal lattice. This molecular packing is governed by a network of intermolecular interactions. mdpi.com For this compound, several types of non-covalent interactions are expected to play a role in stabilizing the crystal structure:

C-H···O Hydrogen Bonds: The oxygen atoms of the carbonyl group and the methoxy group can act as hydrogen bond acceptors for weak C-H···O interactions with aromatic or methyl C-H donors from neighboring molecules.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be in a face-to-face or offset arrangement.

C-H···π Interactions: The aromatic rings can also act as acceptors for hydrogen bonds from C-H groups of adjacent molecules.

Understanding these interactions is critical as they influence the material's physical properties, such as melting point, solubility, and morphology.

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Advanced mass spectrometry (MS), particularly using techniques like electron impact (EI) ionization coupled with high-resolution mass analyzers, is used to determine the exact molecular weight and elemental formula of the compound. Furthermore, it provides structural information through the analysis of fragmentation patterns. libretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺•) corresponding to its exact mass. The fragmentation of this molecular ion provides a roadmap of the molecule's structure. Based on the known fragmentation of esters, ethers, and aromatic compounds, a plausible pathway can be proposed. libretexts.orgnih.gov

Key expected fragmentation steps include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ether bond can lead to the loss of a methoxy radical, forming a stable cation.

Loss of a methyl carboxylate radical (•COOCH₃): Alpha-cleavage adjacent to the aromatic ring can result in the loss of the entire ester group.

Cleavage of the biphenyl bond: The bond connecting the two phenyl rings can cleave, leading to ions corresponding to each substituted benzene (B151609) ring.

Loss of formaldehyde (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds. nih.gov

Multi-stage mass spectrometry (MSⁿ) can be used to isolate specific fragment ions and subject them to further fragmentation, helping to confirm the proposed pathways and provide even more detailed structural insights. researchgate.netresearchgate.netchemrxiv.org

Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentNeutral Loss
242.27[C₁₅H₁₄O₃]⁺• (Molecular Ion)-
211.24[M - •OCH₃]⁺•OCH₃
183.27[M - •COOCH₃]⁺•COOCH₃
152.15[Biphenyl]⁺• fragmentC₈H₇O₃
135.15[Methoxy-phenyl-C]⁺ fragmentC₈H₈O₂
107.15[Methoxy-phenyl]⁺ fragmentC₈H₇O₃

Note: m/z values are calculated based on the most common isotopes.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Vibrational Modes in Reaction Monitoring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. nih.gov These techniques are complementary and can be used for structural confirmation and for monitoring reactions in real-time.

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to its key functional groups:

C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1730-1715 cm⁻¹. spectroscopyonline.com

C-O Stretches: Strong bands corresponding to the asymmetric and symmetric stretching of the C-O bonds of the ester group (around 1300-1150 cm⁻¹) and the aryl-alkyl ether (around 1250 cm⁻¹). spectroscopyonline.com

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups appear just below 3000 cm⁻¹. scialert.net

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=C bonds, which may be weak in the IR spectrum. researchgate.net The combination of both FT-IR and Raman provides a comprehensive vibrational fingerprint of the molecule.

Interactive Table: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100-3000MediumStrong
Aliphatic C-H Stretch3000-2850MediumMedium
Ester C=O Stretch1730-1715Very StrongMedium
Aromatic C=C Stretch1600-1450Medium-StrongStrong
C-O Stretch (Ester & Ether)1300-1150StrongWeak
Aromatic C-H Out-of-Plane Bend900-675StrongWeak

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives and Conformational Chirality

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful analytical technique for the investigation of chiral molecules. In the context of biphenyl derivatives such as this compound, CD spectroscopy is instrumental in elucidating the stereochemistry of chiral derivatives and probing the existence of conformational chirality, also known as atropisomerism.

Atropisomerism arises from restricted rotation around a single bond, which in the case of biphenyls is the pivotal bond connecting the two phenyl rings. This restriction can lead to the existence of stable, non-interconverting enantiomers if the steric hindrance caused by substituents in the ortho positions is sufficiently large. While this compound itself does not possess bulky enough ortho-substituents to exhibit stable atropisomerism at room temperature, its derivatives, particularly those with larger groups at the 2, 2', 6, and 6' positions, could be rendered chirally stable.

The introduction of a chiral center, for instance by derivatizing the carboxylate group with a chiral alcohol, can induce a preferred twist in the biphenyl backbone. This induced axial chirality can be studied using CD spectroscopy. The observed CD spectrum is a result of the differential absorption of left and right circularly polarized light by the chiral molecule. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the three-dimensional structure of the molecule, including the dihedral angle between the two phenyl rings.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed in conjunction with experimental CD spectroscopy. These computational methods can predict the CD spectra for different conformations of a chiral molecule. By comparing the calculated spectra with the experimental data, it is possible to determine the absolute configuration and the predominant conformation of the molecule in solution. For chiral derivatives of this compound, this approach would allow for a detailed understanding of how the chirality of a substituent influences the conformational preference of the biphenyl system.

Research Findings

In a hypothetical study of a chiral derivative, one could expect to observe distinct CD spectra for the different enantiomers. The data would likely be presented in a table format, summarizing the key chiroptical properties.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Derivative

The following table is for illustrative purposes to demonstrate the type of data obtained from chiroptical studies of a hypothetical chiral ester derivative of this compound.

EnantiomerWavelength (nm)Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]Associated Conformation
(R)-enantiomer250+15.2P-conformation
(R)-enantiomer220-8.5P-conformation
(S)-enantiomer250-15.1M-conformation
(S)-enantiomer220+8.6M-conformation

Computational and Theoretical Chemistry Studies of Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. dntb.gov.ua By calculating the electron density, DFT can determine the molecule's geometry, energy, and other electronic properties. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.govmdpi.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For a structurally similar compound, 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, DFT calculations at the B3LYP/6–311+ G(d,p) level provided insights into the frontier orbitals. nih.gov In this analog, the electron density of the HOMO is concentrated on the biphenyl (B1667301) rings, while the LUMO's electron density is primarily located on the benzoic acid portion. nih.gov A similar distribution is expected for Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate. The HOMO and LUMO energies for the related compound were found to be -6.0814 eV and -1.7466 eV, respectively, resulting in an energy gap of 4.3347 eV. nih.gov These values serve as a reasonable estimate for the target molecule.

Quantum chemical calculations are performed using various methods and basis sets, such as B3LYP and B3PW91 with a 6-311G(d,p) basis set, to determine optimized molecular geometry and electronic properties. dergipark.org.trdntb.gov.ua The analysis of the molecular electrostatic potential (MEP) surface, derived from DFT calculations, helps predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative Frontier Molecular Orbital Data based on DFT Calculations

Parameter Representative Value (eV) Significance
EHOMO -6.0814 Electron-donating ability
ELUMO -1.7466 Electron-accepting ability

Note: Values are based on the structurally similar compound 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid and are representative. nih.gov

Conformational Analysis and Energy Minima via Ab Initio and Semi-Empirical Methods

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the two phenyl rings gives rise to different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable structures, which correspond to energy minima on the potential energy surface.

The key parameter in biphenyl conformations is the dihedral angle between the two aromatic rings. In the ground state, biphenyl itself is not planar, with a dihedral angle of approximately 42° due to steric repulsion between the ortho-hydrogens. colostate.edu Substituents on the rings significantly influence this angle. For example, methyl substitution in the meta position causes little change to the dihedral angle. rsc.org In a related crystal structure, the dihedral angle between the adjacent rings of the biphenyl group was found to be 26.09 (4)°. nih.gov

Ab Initio and Semi-Empirical Methods:

Ab initio methods , such as Hartree-Fock, perform calculations based on first principles without using experimental data. rsc.orgnih.gov They provide a rigorous approach to studying molecular conformations.

Semi-empirical methods , such as AM1, PM3, and RM1, are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify calculations. uni-muenchen.dewikipedia.org These methods are computationally less expensive and are suitable for large molecules. wikipedia.orgmpg.de They are often used to explore potential energy surfaces and identify stable conformers and transition states. scielo.br

These computational methods are used to calculate the energy for different dihedral angles, allowing for the identification of the most stable, low-energy conformation. uwlax.edu

Table 2: Comparison of Computational Methods for Conformational Analysis

Method Type Examples Key Features
Ab Initio Hartree-Fock (HF) Based on first principles; computationally intensive. nih.gov
Density Functional Theory (DFT) B3LYP, B3PW91 Includes electron correlation; good balance of accuracy and cost. dergipark.org.tr

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and structural elucidation.

Vibrational Frequencies: DFT calculations can accurately predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculations help in assigning specific vibrational modes to the observed spectral bands. For the methoxy (B1213986) group (-OCH₃), characteristic vibrations include symmetric and asymmetric C-H stretching, C-O stretching, and methyl rocking modes. researchgate.netnih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
C=O (Ester) Stretching ~1744
C-O (Ester & Ether) Stretching 1000 - 1300 researchgate.net
Aromatic C=C Stretching 1400 - 1600
Aromatic C-H Stretching 3000 - 3100

Note: These are typical ranges and the exact values for the title compound would require specific calculations.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another important application of computational methods. arxiv.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. liverpool.ac.ukresearchgate.net Integrating DFT calculations with machine learning or 3D graph neural networks has further improved the accuracy of these predictions, with mean absolute errors for ¹H shifts as low as 0.185 ppm. nih.gov

For this compound, calculations would predict distinct chemical shifts for the aromatic protons, the methoxy protons, and the methyl ester protons. Similarly, unique shifts would be calculated for each carbon atom in the molecule, reflecting its specific electronic environment. rsc.orgacs.org

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is instrumental in understanding the mechanisms of chemical reactions. It allows for the study of reaction pathways, intermediates, and transition states that are often transient and difficult to observe experimentally.

The synthesis of biphenyl derivatives like this compound often involves cross-coupling reactions, such as the Suzuki-Miyaura reaction. acs.org Computational studies can model this entire catalytic cycle. By calculating the potential energy surface, researchers can map out the energy changes as reactants are converted into products. scielo.br

Key elements of this analysis include:

Transition State (TS) Analysis: The transition state is the highest energy point along the reaction coordinate. Identifying its structure and energy is crucial for determining the reaction's activation energy and, consequently, its rate.

Intermediate Identification: The reaction may proceed through one or more stable intermediates. Calculations can determine the geometries and relative stabilities of these species.

Reaction Pathway: By connecting reactants, transition states, intermediates, and products, a complete energy profile of the reaction can be constructed, providing a detailed mechanistic picture.

Recent computational studies have also revealed unconventional, low-temperature gas-phase pathways for the formation of biphenyls. nih.gov These studies show that reactions can proceed through barrierless additions and cyclizations, challenging the traditional view that biphenyl formation requires high temperatures. rsc.orgbohrium.com

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While the methods discussed above often model molecules in the gas phase (in vacuum), real chemical processes usually occur in solution. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time.

For this compound, an MD simulation would involve placing the molecule in a "box" filled with solvent molecules (e.g., water, methanol). The simulation then calculates the forces between all atoms and uses Newton's laws of motion to model their dynamic behavior.

MD simulations can provide insights into:

Solvent Effects: How solvent molecules arrange themselves around the solute and how these interactions affect the solute's conformation and properties.

Dynamic Behavior: The simulation can reveal the flexibility of the molecule, including the rotation around the biphenyl linkage and the movement of the substituent groups. This provides a more realistic picture of the molecule's behavior than static, energy-minimized structures.

Conformational Sampling: Over the course of a simulation, the molecule will explore various conformations. This can help identify the most prevalent conformations in a solution environment and the energy barriers between them.

MD simulations are a powerful tool for bridging the gap between theoretical models and real-world chemical systems, providing a dynamic view of molecular behavior. biorxiv.org

Applications of Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate in Materials Science and Advanced Chemical Technologies Non Biological

Precursor in the Synthesis of Functional Polymeric Materials

The bifunctional nature of biphenyl (B1667301) derivatives, including methoxy- and carboxylate-substituted structures, positions them as key components in the synthesis of advanced polymeric materials. These compounds can be integrated into polymer architectures to impart specific properties such as thermal stability, rigidity, and tailored electronic characteristics.

The presence of the methyl carboxylate group allows Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate to act as a monomer in polycondensation reactions. Polycondensation is a process for creating polymers that has several advantages, including the ability to use a variety of starting materials and the potential to design the properties of the degraded products in advance. nih.gov For instance, related methoxylated terephthalates have been successfully used as co-monomers in the synthesis of polyesters like poly(ethylene terephthalate) (PET). chemrxiv.org Such reactions typically involve the transformation of the ester group to link monomer units together, forming the polymer backbone. Similarly, the biphenyl dicarboxylate structure is a foundational component in creating copolymers where the monomer feed ratio can be correlated with the final polymer composition. chemrxiv.org Although direct homopolymerization of some complex monomers can be sterically hindered, they can be readily copolymerized with other commercial monomers, such as styrene, under free-radical conditions to create functionalized polymers. researchgate.netchemrxiv.orgchemrxiv.org

The biphenyl scaffold can be incorporated directly into the main chain of a polymer, lending significant rigidity and thermal stability to the material. This is a common strategy in the production of high-performance polymers. Alternatively, functional groups on the biphenyl unit can be used to attach it as a side chain to a polymer backbone. This approach, known as side-chain engineering, is effective for modifying the properties of existing polymers. For example, incorporating methoxy-substituted side chains into a poly(phenylene methylene) backbone has been shown to improve the polymer's corrosion protection features. mdpi.com The introduction of such side chains can decrease the interactions between polymer backbones, resulting in softer materials with lower glass transition temperatures without the need for external plasticizers. mdpi.com

Scaffold for Ligand Design in Organometallic Chemistry and Catalysis Research

The rigid and well-defined geometry of the biphenyl structure makes it a privileged scaffold in the design of ligands for organometallic complexes and catalysis. Biphenyl-based ligands are crucial in asymmetric synthesis and homogeneous catalysis. mdpi.com The rotational restriction around the biphenyl linkage can lead to stable, axially chiral structures that are highly effective in creating stereoselective catalysts.

The functional groups on this compound—the methoxy (B1213986) ether and the methyl carboxylate—can act as coordination sites for metal ions. By modifying these groups, chemists can fine-tune the steric and electronic environment around a metal center, thereby influencing the activity and selectivity of a catalyst. For example, related biphenyldicarboxylic acid ligands have been used to construct metal-organic frameworks (MOFs) that exhibit high thermal stability and catalytic activity for various organic reactions, including cyanosilylation and olefin epoxidation. researchgate.net The specific arrangement of coordinating groups on the biphenyl scaffold can lead to the formation of MOFs with well-defined channels and active sites, making them highly effective heterogeneous catalysts. researchgate.net

Components in Organic Electronic and Photonic Devices (e.g., OLEDs, solar cells)

Biphenyl-containing molecules are widely investigated for their potential in organic electronic and photonic devices due to their favorable electronic properties. mdpi.com The extended π-conjugated system of the biphenyl core provides a pathway for charge transport, which is a fundamental requirement for materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.comresearchgate.net

Table 1: Potential Roles of Biphenyl Scaffolds in Organic Electronics
Device TypePotential Application of Biphenyl ScaffoldKey Property
OLEDs (Organic Light-Emitting Diodes)Host material, charge transport layerHigh thermal stability, efficient charge mobility
OSCs (Organic Solar Cells)Donor or acceptor material, interfacial layerBroad absorption spectrum, tunable energy levels
OFETs (Organic Field-Effect Transistors)Semiconducting channel materialHigh charge carrier mobility, good film-forming properties

Role in Supramolecular Chemistry and Self-Assembly

Biphenyl esters are recognized as valuable building blocks for constructing complex supramolecular architectures through self-assembly. nih.govnih.gov These molecules can organize into well-defined, non-covalent structures driven by a combination of intermolecular forces. The self-assembly process is hierarchical, starting from the association of individual molecules into larger structures like fibers or nanotubes, which can then form even more complex networks. weizmann.ac.il

In compounds structurally similar to this compound, such as other biphenyl esters, the self-assembly is governed by several key interactions:

π-π Stacking: The aromatic biphenyl cores interact through face-to-face π-π stacking. nih.gov

Hydrogen Bonding: Weak C-H···O hydrogen bonds can form between aromatic hydrogens and the oxygen atoms of neighboring methoxy or carboxylate groups. nih.govnih.gov

C-H···π Interactions: Interactions can occur between the hydrogen atoms of methoxy groups and the π-system of an adjacent benzene (B151609) ring. nih.gov

These weak, directional interactions guide the molecules to pack in specific arrangements, often forming layered or periodic assemblies. nih.govnih.gov The ability to form these ordered structures makes such biphenyl derivatives candidates for creating functional materials where molecular-level organization dictates macroscopic properties. This bottom-up approach is central to creating advanced materials with tailored functions. rsc.orgmdpi.comresearchgate.net

Development of Smart Materials (e.g., stimuli-responsive materials)

"Smart" or stimuli-responsive materials are designed to change their properties in response to external triggers such as temperature, pH, light, or electric fields. nih.govnih.gov While specific research on this compound in this area is not prominent, its molecular structure contains features that are relevant to the design of such materials.

Advanced Analytical Methodologies for Research Purity and Quantification of Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Profiling in Complex Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate. researchgate.net Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, reagents, and byproducts in complex reaction matrices. researchgate.netsrce.hr The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and quantification. americanpharmaceuticalreview.com

A reversed-phase (RP-HPLC) approach is commonly employed for biphenyl (B1667301) compounds. nih.gov The selection of the stationary phase is critical; while C18 columns are widely used, biphenyl-functionalized columns can offer enhanced selectivity for aromatic compounds through π-π interactions, improving resolution. nih.govchromatographyonline.com The mobile phase typically consists of a mixture of an aqueous component (like water with a modifier such as trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.govsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve compounds with a wide range of polarities and to ensure that late-eluting impurities are cleared from the column.

Detection is most commonly performed using a Photo Diode Array (PDA) or UV-Vis detector, set at a wavelength where the analyte exhibits strong absorbance, often around 254 nm for aromatic systems. nih.govscielo.br A key advantage of a PDA detector is its ability to acquire the full UV spectrum for each peak, which aids in peak purity assessment and identification. americanpharmaceuticalreview.com Method validation according to established guidelines ensures the method is accurate, precise, linear, and robust for its intended purpose. nih.gov

ParameterTypical ConditionPurpose
Column Reversed-Phase; C18 or Biphenyl, 250 x 4.6 mm, 5 µmProvides separation based on hydrophobicity. Biphenyl columns can offer enhanced selectivity for aromatic compounds. nih.gov
Mobile Phase A: Water (with 0.1% TFA or Formic Acid) B: Acetonitrile or Methanol (B129727)Elutes compounds from the column. Acid modifier improves peak shape.
Elution Mode Gradient (e.g., 5% to 95% B over 20 minutes)Ensures separation of components with varying polarities and efficient column cleaning. americanpharmaceuticalreview.com
Flow Rate 1.0 mL/minControls the speed of the mobile phase and influences resolution and analysis time.
Column Temperature 30-40 °CAffects viscosity and retention times; maintaining a constant temperature ensures reproducibility. chromatographyonline.com
Injection Volume 5-20 µLThe amount of sample introduced into the system.
Detector Photo Diode Array (PDA) at 254 nmMeasures the absorbance of the eluting compounds for quantification and provides spectral data for purity analysis. nih.gov

Gas Chromatography (GC) Techniques for Volatile Derivatives (If Applicable)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. gcms.cz While this compound possesses moderate volatility, its analysis by GC can sometimes be challenging due to its polarity and potential for thermal degradation in the injector port or on the column. To overcome these limitations, derivatization is often employed. sigmaaldrich.com

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic properties. sigmaaldrich.com For compounds containing active hydrogens, such as potential impurities like carboxylic acids or phenols in the synthesis of the target ester, silylation is a common derivatization strategy. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility and reducing peak tailing. sigmaaldrich.com

The choice of GC column is critical, with nonpolar or intermediate-polarity phases, such as those based on poly(dimethylsiloxane) with a small percentage of phenyl substitution (e.g., 5% phenyl), being suitable for separating biphenyl derivatives based primarily on their boiling points. gcms.cz Flame Ionization Detection (FID) is a common choice for quantification due to its broad applicability to organic compounds, while Mass Spectrometry (MS) is used for identification.

ParameterTypical ConditionPurpose
Derivatization Reagent BSTFA (with 1% TMCS)Converts polar functional groups to more volatile and stable trimethylsilyl (TMS) derivatives, improving peak shape. sigmaaldrich.com
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A nonpolar to mid-polarity column that separates compounds largely based on boiling point. scielo.br
Carrier Gas Helium or HydrogenTransports the sample through the column.
Inlet Temperature 250-280 °CEnsures rapid vaporization of the sample without thermal degradation.
Oven Program Temperature gradient (e.g., 100 °C to 300 °C at 15 °C/min)Separates compounds based on their volatility and interaction with the stationary phase. scielo.br
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides quantitative data, while MS provides structural information for identification. nih.gov

Coupled Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Mechanistic Studies

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for the unambiguous identification of unknown impurities and for gaining insight into reaction mechanisms. ijprajournal.com These hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), combine the high-resolution separation of chromatography with the sensitive and specific detection capabilities of MS. nih.gov

LC-MS is particularly valuable for impurity profiling in the synthesis of this compound. ijprajournal.com It can detect and provide molecular weight information for a wide range of impurities, including non-volatile byproducts, residual starting materials, and degradation products, directly from the reaction mixture with minimal sample preparation. chimia.ch By using techniques like tandem mass spectrometry (MS/MS), fragmentation patterns of the parent ion can be generated, providing crucial structural information to elucidate the identity of an unknown impurity. chimia.ch

GC-MS is used to analyze volatile components of a reaction mixture. researchgate.netescholarship.org In the context of synthesizing the target compound, GC-MS can be used to identify volatile byproducts or intermediates. Mechanistic studies can benefit from GC-MS by detecting specific species that provide evidence for a proposed reaction pathway. For example, the detection of a specific biphenyl radical intermediate could support a radical-based reaction mechanism. acs.org The mass spectra obtained can be compared against extensive libraries for rapid identification. researchgate.net

TechniqueApplication for this compound AnalysisAdvantages
LC-MS Identification of non-volatile impurities, reaction byproducts, and degradation products in the final product and reaction mixture. chimia.chProvides molecular weight and structural information (via MS/MS) for a wide range of compounds without the need for derivatization. High sensitivity. ijprajournal.com
GC-MS Identification of volatile impurities, residual solvents, and thermally stable intermediates. Used in mechanistic studies to detect specific volatile markers. researchgate.netacs.orgExcellent separation for volatile compounds; extensive spectral libraries available for compound identification. High sensitivity. scielo.br

Quantitative NMR (qNMR) for Precise Concentration Determination in Research Samples

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the exact concentration or purity of a substance in a sample without the need for a chemically identical reference standard. emerypharma.comacanthusresearch.com The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.comusp.org

To perform a qNMR analysis of this compound, a certified internal standard of known purity is accurately weighed and mixed with an accurately weighed amount of the sample. nih.gov The internal standard must have at least one signal that is well-resolved from any signals of the analyte or impurities. emerypharma.com A ¹H NMR spectrum is then acquired under specific conditions that ensure a quantitative response, such as a long relaxation delay. The purity or concentration of the analyte can then be calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a known signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal. usp.org

qNMR offers several advantages over chromatographic techniques for purity determination. It provides a direct measurement of the analyte, is less susceptible to differences in detector response between the analyte and its impurities, and can often be faster to develop than a fully validated HPLC method. acanthusresearch.com This makes it an invaluable tool for qualifying research samples and reference materials. youtube.combwise.kr

Parameter/StepDescriptionRationale
Internal Standard Selection A high-purity, stable compound with signals that do not overlap with the analyte (e.g., 1,3,5-trimethoxybenzene). nih.govProvides a reference signal for quantification. Must be accurately weighed and chemically inert with the sample.
Sample Preparation Accurately weigh both the analyte and the internal standard. Dissolve in a suitable deuterated solvent (e.g., CDCl₃). emerypharma.comPrecise weighing is critical for accuracy. The solvent must fully dissolve both components without reacting.
NMR Acquisition Use a single-pulse experiment with a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) and a calibrated 90° pulse.Ensures all nuclei fully relax between pulses, making the signal integral directly proportional to the number of nuclei. usp.org
Data Processing Careful phasing and baseline correction. Accurate integration of non-overlapping analyte and standard signals.Minimizes errors in integration, which is the basis of the calculation.
Calculation Use the standard qNMR equation relating the integrals, number of protons, molecular weights, and masses of the analyte and standard. usp.orgCalculates the purity or concentration of the analyte based on the ratio of signal integrals.

Spectrophotometric Methods for Real-Time Reaction Monitoring

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a convenient and powerful means for real-time monitoring of chemical reactions, including the synthesis of biphenyl compounds which often involve Suzuki-Miyaura coupling. nih.govresearchgate.net Many organic molecules, especially those with conjugated aromatic systems like this compound and its precursors, absorb light in the UV-Vis range. acs.orgresearchgate.net

This technique can be implemented using an in-line probe immersed directly in the reaction vessel, providing continuous data without the need for manual sampling. researchgate.net The resulting kinetic data (absorbance vs. time) can be used to determine the reaction endpoint, study reaction kinetics, and optimize reaction conditions such as temperature or catalyst loading. This approach is a key component of Process Analytical Technology (PAT), which aims to understand and control manufacturing processes in real-time. researchgate.net

ParameterTypical SetupPurpose
Instrumentation UV-Vis Spectrophotometer with a fiber-optic immersion probe.Allows for continuous, in-situ measurement of the reaction mixture's absorbance without disturbing the reaction. researchgate.net
Wavelength Selection Monitoring at the λ_max of the product and/or a reactant.Changes in absorbance at these specific wavelengths are directly related to changes in the concentration of the respective species.
Data Acquisition Spectra recorded at regular time intervals (e.g., every 1-5 minutes).Generates a kinetic profile of the reaction, showing how concentrations change over time.
Data Analysis Plotting absorbance vs. time.Used to determine reaction rates, identify the reaction endpoint (when absorbance no longer changes), and build kinetic models. shoko-sc.co.jp

Future Directions and Emerging Research Avenues for Methyl 3 Methoxy 1,1 Biphenyl 3 Carboxylate

Exploration of Novel and Sustainable Synthetic Routes

The synthesis of biphenyl (B1667301) compounds has traditionally relied on metal-catalyzed cross-coupling reactions. Future research is increasingly focused on developing more sustainable and efficient methodologies that minimize environmental impact and cost. proquest.com The key synthetic step for creating the biphenyl core is the formation of the C-C bond between the two aromatic rings, which is typically achieved through metal-catalyzed cross-coupling reactions. nih.gov

Current research highlights a move towards greener chemistry. This includes the use of biodegradable surfactants that form nanomicelles, obviating the need for hazardous organic solvents in processes like Palladium-catalyzed cross-couplings. proquest.com Another avenue is the exploration of alternative, more earth-abundant metal catalysts, such as nickel. For instance, a related compound, Methyl 4'-methoxy[1,1'-biphenyl]-3-carboxylate, can be synthesized using a bis(1,5-cyclooctadiene)nickel(0) (B103923) catalyst with tricyclohexylphosphine (B42057) as a ligand in tetrahydrofuran. chemicalbook.com Further innovation points towards conducting these coupling reactions in environmentally benign solvents like water, which has been demonstrated for the Suzuki cross-coupling of aryl chlorides.

Investigation of Unexplored Reactivity Patterns

While the synthesis of the core structure is well-established, the downstream reactivity of Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate remains an area ripe for exploration. The molecule possesses several reactive sites—the methyl ester, the methoxy (B1213986) group, and the aromatic rings—whose chemical behavior could be harnessed for further molecular elaboration.

Ester Group Modification: The methyl ester is a versatile handle for derivatization. Future studies could investigate its hydrolysis to the corresponding carboxylic acid, which can then be converted into amides, more complex esters, or other functional groups. Palladium-catalyzed reactions that mediate nucleophilic addition to esters offer a sophisticated strategy for C-N or C-O bond formation at this position. acs.org

Demethylation of the Methoxy Group: The methoxy group can be cleaved to reveal a hydroxyl group. This transformation, often achieved using reagents like boron tribromide (BBr₃), would yield the corresponding phenol (B47542) derivative. nih.gov This phenol could then serve as a precursor for synthesizing a wide range of ether or ester derivatives, significantly expanding the molecular diversity accessible from the parent compound. nih.gov

C–H Functionalization: The aromatic rings of the biphenyl system present opportunities for late-stage functionalization through C–H activation. This modern synthetic strategy allows for the direct introduction of new substituents onto the aromatic core without pre-functionalization, offering an atom-economical route to novel derivatives. Research could explore regioselective C-H methoxylation, amination, or arylation to further tailor the compound's properties. chemrxiv.org

Design and Synthesis of Advanced Derivatives with Tailored Properties

The core structure of this compound is an ideal platform for designing advanced derivatives with specific, tailored functions. By systematically modifying the substitution pattern, researchers can fine-tune the molecule's electronic, optical, and self-assembly properties.

Biphenyl esters with multiple methoxy substituents are known building blocks for the construction of amphiphilic dendrons. nih.govnih.gov These dendrons can self-assemble into complex, hollow, or non-hollow supramolecular structures. nih.govnih.gov By analogy, derivatives of this compound could be designed as monomers for novel dendritic materials.

Furthermore, incorporating this biphenyl moiety into larger, more complex molecular architectures can lead to materials with unique properties. For example, derivatives incorporating heterocyclic fragments like pyrazole (B372694) and indole (B1671886) have been shown to exhibit fluorescence, making them candidates for organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com The synthesis of multipodal derivatives, such as those based on a triphenylamine (B166846) core, can lead to precursors for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). mdpi.com

Derivative NamePotential Application
Methyl 3',4',5'-trimethoxy[1,1'-biphenyl]-4-carboxylateDendrimer and Dendron Synthesis
Methyl 3',5'-dimethoxy[1,1'-biphenyl]-4-carboxylateSupramolecular Assembly Building Block
4′,4′′′,4′′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde)MOF/COF Precursor
2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indoleFluorescent Materials
3'-Methoxy-4-methyl[1,1'-biphenyl]-3-carboxylic acidMedicinal Chemistry Scaffolds

Deeper Understanding of Structure-Property Relationships for Materials Applications

Crystal structure analyses of related compounds, such as Methyl 3',4',5'-trimethoxybiphenyl-4-carboxylate and Methyl 3',5'-dimethoxybiphenyl-4-carboxylate, reveal the critical role of weak intermolecular interactions. nih.govnih.gov These include C–H···O hydrogen bonds, C–H···π interactions, and π-π stacking, which direct the self-assembly of molecules into well-defined supramolecular architectures. nih.govnih.gov For example, in the crystal structure of Methyl 3',4',5'-trimethoxybiphenyl-4-carboxylate, the dihedral angle is 31.23°, and weak C–H···O and C–H···π interactions connect molecular layers. nih.gov

Future research should focus on obtaining detailed crystallographic data for this compound and its derivatives. By correlating these structural parameters with their observed properties (e.g., melting point, solubility, fluorescence), researchers can develop robust structure-property relationships. This knowledge will enable the rational design of new biphenyl-based materials with predictable and optimized performance for applications in organic electronics and nanotechnology.

CompoundDihedral Angle Between Phenyl RingsKey Intermolecular Interactions
Methyl 3',4',5'-trimethoxybiphenyl-4-carboxylate31.23°C–H···O, C–H···π
Methyl 3',5'-dimethoxybiphenyl-4-carboxylate28.9°C–H···O, C–H···π, π-π stacking
Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate0° (Coplanar due to symmetry)C–H···O

Integration into New Interdisciplinary Chemical Research Fields

The versatility of the this compound scaffold makes it a prime candidate for integration into a variety of interdisciplinary research areas.

Supramolecular Chemistry and Materials Science: As discussed, this compound and its derivatives are excellent building blocks for dendrimers, which self-assemble into periodic assemblies. nih.govnih.gov This places it at the intersection of organic synthesis and materials science, contributing to the development of novel liquid crystals, gels, and porous frameworks like MOFs and COFs. mdpi.com

Medicinal Chemistry and Chemical Biology: Biphenyl structures are considered privileged scaffolds in drug discovery due to their ability to interact with biological targets. mdpi.com Derivatives of this compound could be explored for various therapeutic applications. For example, related m-aryloxy phenols have been used to synthesize radiotracer candidates for imaging Cyclooxygenase-2 (COX-2) expression, which is relevant in oncology. nih.gov Furthermore, the development of fluorescent derivatives opens up possibilities in bio-imaging and diagnostics. mdpi.com

Organic Electronics: The conjugated π-system of the biphenyl core is fundamental to its potential use in organic electronics. By tuning the electronic properties through derivatization, molecules based on this scaffold could be investigated as components in organic field-effect transistors (OFETs), OLEDs, and solar cells. mdpi.com

The continued exploration of this compound and its derivatives promises to yield not only fundamental chemical insights but also a new generation of functional molecules and materials that can address challenges across multiple scientific disciplines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a methyl 3-bromobenzoate derivative and 3-methoxyphenylboronic acid. Key parameters include:

  • Catalyst : Palladium (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) .
  • Solvent System : A mixture of THF and water (3:1) under reflux (80–100°C) to ensure solubility and reactivity .
  • Base : Na₂CO₃ or K₂CO₃ to deprotonate the boronic acid and facilitate transmetallation .
  • Purification : Flash chromatography (gradient elution with hexane/EtOAc) yields >85% purity. Adjusting the solvent polarity minimizes by-products like homocoupled biphenyls .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry (e.g., methoxy resonance at δ 3.8–3.9 ppm, ester carbonyl at δ 167–170 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (calculated for C₁₅H₁₄O₃: [M+H]⁺ = 243.1022; experimental deviation <2 ppm) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy position) affect the electronic properties and reactivity of biphenyl carboxylates?

  • Methodological Answer :

  • Electronic Effects : The 3'-methoxy group donates electrons via resonance, increasing electron density on the biphenyl ring. This enhances reactivity in electrophilic substitutions but reduces oxidative stability compared to halogenated analogs .
  • Regiochemical Influence : Comparative studies with 4-carboxylate derivatives (e.g., Methyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate) show altered π-stacking in crystal structures, impacting solid-state reactivity .
  • Experimental Validation : Use Hammett σ constants (σₘ for methoxy = -0.12) to predict substituent effects on reaction rates .

Q. What strategies are effective for functionalizing the biphenyl core to enhance pharmacological properties?

  • Methodological Answer :

  • Post-Synthetic Modifications :
  • Nucleophilic Aromatic Substitution : Replace methoxy with amines under Cu catalysis (e.g., 3'-NH₂ derivatives for improved solubility) .
  • Cross-Coupling : Introduce bioactive groups (e.g., tert-butylbenzamido) via Buchwald-Hartwig amination (Pd₂(dba)₃, Xantphos) .
  • Biological Optimization : Assess ADMET properties using in vitro assays (e.g., microsomal stability, CYP inhibition) .

Q. How can researchers address contradictions in reported biological activities of biphenyl carboxylate derivatives?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability .
  • Comparative Analysis :
SubstituentBiological ActivityKey MechanismReference
3'-OCH₃Moderate anti-inflammatoryCOX-2 inhibition
4'-ClAnti-cancer (DNA intercalation)Topoisomerase inhibition
3'-NH₂Enhanced CNS penetrationPassive diffusion
  • Mechanistic Studies : Employ molecular docking (e.g., AutoDock Vina) to compare binding affinities with targets like mGluR2 .

Data Contradiction Analysis

Q. Why do some studies report divergent reactivities for Methyl 3'-methoxy derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Sensitivity : PdCl₂(dppf) may deactivate in polar solvents, leading to incomplete coupling. Switching to Pd(OAc)₂ with SPhos ligand improves yields in DMF/H₂O .
  • Steric Hindrance : The 3'-methoxy group may hinder transmetallation in bulky boronic acids. Use microwave-assisted synthesis (120°C, 20 min) to overcome kinetic barriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.